Alizarin Red S

Catalog No.
S517982
CAS No.
130-22-3
M.F
C14H8NaO7S
M. Wt
343.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alizarin Red S

CAS Number

130-22-3

Product Name

Alizarin Red S

IUPAC Name

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

Molecular Formula

C14H8NaO7S

Molecular Weight

343.27 g/mol

InChI

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);

InChI Key

NHIXKRXOVDQZPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Alizarin Red S, Alizarin Red S, monosodium salt, Alizarine S, alizarine sulfonate

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na]

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Alizarin Red S is 341.981 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of organosulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alizarin Red S is a synthetic dye, specifically a water-soluble sodium salt of Alizarin sulfonic acid, with the chemical formula C14H7NaO7SC_{14}H_7NaO_7S. Discovered in 1871 by chemists Graebe and Liebermann, it is primarily recognized for its application in histology and geology. The dye appears red to orange when it binds to calcium ions, forming a complex known as a Lake pigment. This reaction is utilized to visualize calcium deposits in biological tissues and to differentiate carbonate minerals in geological samples .

The mechanism of action of ARS relies on its chelating properties. The negatively charged oxygen atoms in the molecule form strong bonds with the positively charged calcium ions. This binding creates a colored complex, allowing for the visualization of calcium deposits in tissues or the identification of calcium-rich minerals in geological samples [].

Staining Calcium Deposits

Alizarin Red S has a high affinity for calcium (Ca2+) ions. This property makes it an ideal stain for visualizing and quantifying mineralization in tissues (). When exposed to calcium-rich areas, ARS forms a bright red complex, allowing researchers to identify and measure calcium deposits in bone sections, cell cultures, and other biological samples ().

This staining technique, known as the Alizarin Red S assay, is considered the "gold standard" for assessing osteoblast mineralization, the process by which bone cells (osteoblasts) deposit calcium to form bone tissue (). The intensity of the red stain directly correlates with the amount of calcium present, enabling researchers to evaluate bone formation and mineralization in response to various stimuli or treatments.

Beyond Bone Research

While Alizarin Red S is primarily known for its application in bone research, its ability to bind calcium makes it useful for studying calcification in other tissues as well. For instance, researchers have employed ARS to investigate calcium deposits in arteries, heart valves, and even kidney stones ().

Alizarin Red S interacts with calcium ions through its sulfonate and hydroxyl functional groups. The reaction occurs optimally at a neutral pH (between 4 and 8), where Alizarin Red S and calcium ions precipitate to form brick-red deposits. The stoichiometric ratio for this precipitation is 1:1 . Additionally, the dye's color changes with pH; it transitions from pale yellow at pH 5.2 to pale rose at pH 7.1 .

In biological contexts, Alizarin Red S has been shown to inhibit the activity of catalase, an important antioxidant enzyme, indicating potential oxidative stress implications when organisms are exposed to the dye .

Alizarin Red S exhibits mutagenic and carcinogenic properties, primarily due to its ability to induce oxidative damage in biological systems. Studies indicate that exposure to Alizarin Red S can lead to significant decreases in catalase activity, promoting oxidative stress within cells. This raises concerns regarding its safety in biological applications, particularly in histological staining where prolonged exposure may occur .

Alizarin Red S has diverse applications across various fields:

  • Histology: It is widely used for staining calcium deposits in tissues, aiding in the study of bone development and pathology.
  • Geology: The dye helps identify carbonate minerals by staining them at different rates.
  • Biological Research: It serves as a marker for studying calcium dynamics in living organisms, such as coral growth patterns.
  • Textile Industry: Historically, it has been used for dyeing wool and nylon fabrics due to its vibrant color .

Research has focused on the interactions between Alizarin Red S and various biological molecules. Notably, studies have demonstrated that Alizarin Red S can bind with catalase, leading to functional changes that may compromise cellular antioxidant defenses. The binding is characterized as spontaneous and exothermic, suggesting strong affinity and potential adverse effects on cellular health .

Alizarin Red S shares structural similarities with other anthraquinone dyes and chelating agents. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
DihydroxyanthraquinoneC14H8O4C_{14}H_{8}O_{4}Naturally occurring; used in traditional dyeing
HydroxyanthraquinoneC14H10O3C_{14}H_{10}O_{3}Used as a dye; less soluble than Alizarin Red S
PurpurinC14H10O5C_{14}H_{10}O_{5}Another natural dye; more complex structure
AnthraquinoneC14H8O2C_{14}H_{8}O_{2}Base compound for many synthetic dyes

Alizarin Red S is unique due to its specific interaction with calcium ions and its applications in both biological staining and mineral identification. Unlike many other dyes, its ability to form stable complexes with calcium makes it particularly valuable in histological studies .

Molecular Architecture

Anthraquinone Backbone Analysis

Alizarin Red S possesses a characteristic anthraquinone backbone that forms the core structural framework of this chemical compound [1]. The molecule consists of a tricyclic aromatic system comprising two benzene rings fused to a central quinone unit, specifically the 9,10-dioxoanthracene structure [1] [2]. This anthraquinone backbone is derived from the parent compound alizarin, with the fundamental molecular formula indicating the presence of fourteen carbon atoms arranged in the characteristic three-ring system [1].

The anthraquinone structure exhibits a planar configuration with the quinone carbonyls positioned at the 9 and 10 positions of the anthracene framework [3] [4]. The aromatic system demonstrates extended conjugation throughout the molecule, contributing significantly to its optical properties and stability characteristics [3]. The rigid planar structure is maintained through the fusion of the aromatic rings, creating a stable molecular architecture that resists conformational changes under normal conditions [5].

Spectroscopic analysis reveals that the anthraquinone backbone exhibits characteristic vibrational signatures in the 1670-1630 cm⁻¹ region, corresponding to the carbonyl stretching frequencies of the quinone moiety [6]. The benzene ring components of the backbone display absorption bands in the 1400-1600 cm⁻¹ range, confirming the aromatic character of the fused ring system [6].

Functional Group Configuration (Sulfonate, Hydroxyl)

The functional group arrangement in Alizarin Red S is precisely defined by the presence of two hydroxyl groups and one sulfonate group strategically positioned on the anthraquinone backbone [1] [2]. The hydroxyl groups are located at the 3 and 4 positions (alternatively designated as 1,2-dihydroxy), forming a catechol moiety that exhibits distinctive chemical properties [1] [7].

The hydroxyl groups demonstrate chelating capability, particularly with divalent metal cations such as calcium [10] [11]. This chelation occurs through the formation of coordinate bonds between the oxygen atoms of the hydroxyl groups and metal centers, resulting in characteristic color changes that form the basis for analytical applications [11]. The catechol configuration provides optimal geometry for bidentate coordination with metal ions [12].

Spectroscopic Characterization

UV-Vis Absorption Profiles

The ultraviolet-visible absorption spectrum of Alizarin Red S exhibits multiple characteristic absorption bands across the spectrum, reflecting the extended conjugation within the anthraquinone system [13] [14] [15]. The primary absorption maximum occurs at approximately 271 nm, representing the π-π* transition of the aromatic system [13]. Additional significant absorption peaks are observed at 423 nm, 546 nm, 556 nm, and 596 nm, creating a complex absorption profile that extends well into the visible region [8].

The absorption spectrum demonstrates pH-dependent behavior, with distinct spectral changes occurring across different pH ranges [3] [16]. Under acidic conditions, the compound exhibits maximum absorption around 420 nm, while basic conditions result in spectral shifts that alter both the position and intensity of absorption bands [6]. The compound functions as a pH indicator with a transition range from pH 4.3 (yellow) to pH 6.3 (violet) [8].

Temperature effects on the absorption spectrum reveal thermal stability of the chromophore system under moderate conditions [3]. The molar absorptivity values reach approximately 2.0 × 10⁴ L mol⁻¹ cm⁻¹ at 250 nm, indicating strong light absorption characteristics [14]. Complex formation with metal ions results in bathochromic shifts of the absorption maxima, with the formation of chelate complexes producing new absorption bands in the 500-550 nm region [15].

Vibrational Signatures (FTIR, Raman)

Fourier Transform Infrared spectroscopy reveals distinctive vibrational signatures that characterize the functional groups within Alizarin Red S [3] [12] [6]. The carbonyl stretching vibrations of the anthraquinone moiety appear as strong absorption bands in the 1700-1600 cm⁻¹ region [3]. The sulfonate group exhibits characteristic vibrations including symmetric and antisymmetric stretching modes of the S=O bonds [17].

The hydroxyl groups display broad absorption bands in the 3700-3000 cm⁻¹ region, with the exact position and intensity depending on hydrogen bonding interactions [12]. The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, confirming the presence of the benzene ring systems within the anthraquinone backbone [6].

Raman spectroscopy provides complementary vibrational information, particularly for the aromatic ring breathing modes and the quinone carbonyl vibrations [18]. The technique proves especially valuable for examining the compound in aqueous solutions where infrared spectroscopy may be limited by water absorption. Resonance Raman effects enhance certain vibrational modes when excitation wavelengths coincide with electronic absorption bands.

DFT calculations support the experimental vibrational assignments, with theoretical frequencies showing good agreement with observed spectroscopic data [5] [12]. The calculated infrared spectra confirm the proposed structural assignments and provide detailed normal mode descriptions for the observed vibrational bands.

Solubility and Stability Characteristics

pH-Dependent Behavior

The pH-dependent behavior of Alizarin Red S is governed by multiple acid-base equilibria involving the hydroxyl and sulfonate functional groups [16] [19] [20]. The compound exhibits two distinct pKa values corresponding to the sequential deprotonation of the hydroxyl groups [19]. Spectrophotometric determinations indicate pKa values of approximately 4.5 and 11.0 at 25°C [8] [21], with the first dissociation corresponding to the more acidic hydroxyl group.

The color changes associated with pH variations make Alizarin Red S useful as a pH indicator with a transition range from pH 4.3 to pH 6.3 [8]. Under acidic conditions (pH < 4), the compound appears yellow, while basic conditions (pH > 6) result in violet coloration [8]. The intermediate pH range displays red coloration, which corresponds to the partially deprotonated species.

Mixed aqueous-organic solvent systems demonstrate significant effects on the acid-base behavior, with pKa values increasing with increasing organic solvent content [16]. This behavior reflects the preferential stabilization of both the neutral and ionic forms through dispersion forces rather than hydrogen bonding interactions [16]. Surfactant systems also influence the apparent pKa values, with both neutral and anionic surfactants affecting the acid-base equilibria [20].

Degradation Pathways in Complex Matrices

Photocatalytic degradation of Alizarin Red S follows well-defined pathways under various oxidative conditions [22] [23] [6] [24]. Under ultraviolet irradiation in the presence of titanium dioxide photocatalysts, the compound undergoes rapid decomposition with degradation efficiencies exceeding 90% under optimized conditions [22] [23]. The degradation process follows Langmuir-Hinshelwood kinetics with apparent zero-order kinetics observed under certain conditions [6].

The primary degradation pathway involves the initial attack on the anthraquinone backbone, leading to ring opening and formation of smaller aromatic intermediates [6] [24]. Gas chromatography-mass spectrometry analysis identifies phthalic acid, phthalic anhydride, and various phenolic compounds as major degradation products [6] [24]. Complete mineralization ultimately produces carbon dioxide and water as terminal products [24].

Thermal stability studies indicate that the compound remains stable under normal storage conditions but undergoes decomposition at elevated temperatures [12] [25]. Thermogravimetric analysis reveals that the compound begins to lose mass around 200°C, with complete decomposition occurring at higher temperatures [26]. The thermal degradation process involves the sequential loss of functional groups, with the sulfonate group showing particular thermal lability.

Chemical stability in complex matrices depends strongly on the presence of oxidizing agents and pH conditions [27]. The compound demonstrates good stability under neutral to slightly basic conditions but shows increased reactivity under strongly acidic or highly oxidizing environments [27]. Metal ion complexation can enhance stability against certain degradation pathways while potentially catalyzing others [12].

PropertyValueReference
Molecular Weight342.26 g/mol [8] [27]
Melting Point>250°C [8]
Water Solubility10 mg/mL (29.21 mM) [9]
DMSO Solubility2.3 mg/mL (6.72 mM) [9]
Primary λmax271 nm [13]
Secondary λmax423, 546, 556, 596 nm [8]
pH Indicator Range4.3-6.3 [8]
pKa₁4.5 [8] [21]
pKa₂11.0 [8]
Molar Absorptivity2.0 × 10⁴ L mol⁻¹ cm⁻¹ [14]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

342.98884305 g/mol

Monoisotopic Mass

342.98884305 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3F3AT0Q12H

Related CAS

83784-17-2
93982-72-0

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Irritant

Irritant

Other CAS

130-22-3
24623-77-6

Wikipedia

Alizarin_Red_S

General Manufacturing Information

2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
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13: Shim JH, Won JY, Park JH, Bae JH, Ahn G, Kim CH, Lim DH, Cho DW, Yun WS, Bae EB, Jeong CM, Huh JB. Effects of 3D-Printed Polycaprolactone/β-Tricalcium Phosphate Membranes on Guided Bone Regeneration. Int J Mol Sci. 2017 Apr 25;18(5). pii: E899. doi: 10.3390/ijms18050899. PubMed PMID: 28441338.
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